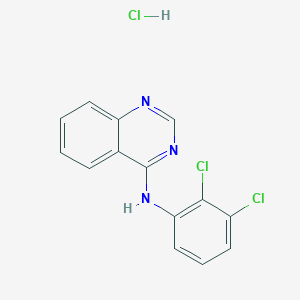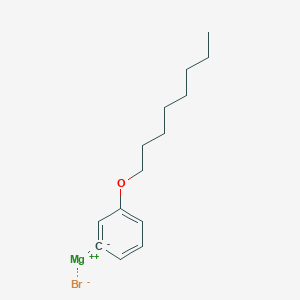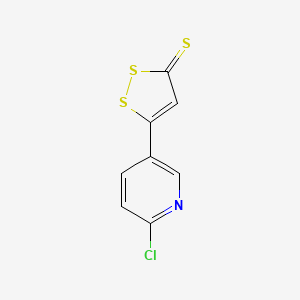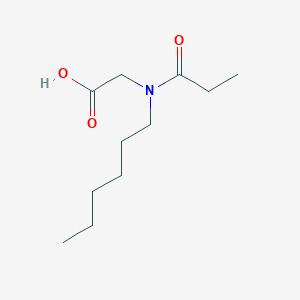
C14H10Cl3N3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
分子式C14H10Cl3N3 を持つ化合物は、炭素、水素、塩素、窒素原子を含む有機分子です。
準備方法
合成経路と反応条件
C14H10Cl3N3 の合成には、特定の試薬と反応条件を用いた複数の手順が含まれます。一般的な方法の1つは、制御された条件下で、塩素化芳香族化合物と窒素含有試薬を反応させることです。反応には通常、目的の生成物の形成を促進する触媒が必要です。温度、圧力、溶媒などの反応条件は、高収率と高純度を実現するために慎重に最適化されます。
工業的生産方法
工業的な環境では、This compound の生産は、大型反応器と連続フロープロセスを使用して拡大されます。原料は反応器に供給され、そこで必要な化学変換が行われます。反応混合物は次に、蒸留または結晶化などの精製工程にかけられ、最終生成物が単離されます。工業プロセスは、効率的、費用対効果が高く、環境に優しいように設計されています。
化学反応の分析
反応の種類
C14H10Cl3N3 は、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物中の塩素原子は、求核置換反応を使用して他の官能基に置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、以下が含まれます。
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
求核剤: アンモニア、アミン、チオール。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化反応ではヒドロキシル化誘導体が生成される場合があり、一方、置換反応ではさまざまな置換芳香族化合物が生成される場合があります。
科学研究への応用
This compound は、科学研究において幅広い用途を持ち、以下が含まれます。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 潜在的な生物活性とその生体分子との相互作用について調査されています。
医学: 潜在的な治療効果と創薬におけるリード化合物として研究されています。
産業: 特殊化学品や材料の製造に使用されます。
科学的研究の応用
C14H10Cl3N3: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
C14H10Cl3N3 が効果を発揮するメカニズムは、特定の分子標的との相互作用を含みます。これらの標的は、酵素、受容体、または他のタンパク質である可能性があります。この化合物はこれらの標的の活性を調節することができ、さまざまな生物学的効果をもたらします。これらの相互作用に関与する経路は複雑であり、シグナル伝達、遺伝子発現、代謝プロセスを含む場合があります。
類似化合物の比較
This compound は、その独自性を強調するために他の類似化合物と比較することができます。類似化合物には、他の塩素化芳香族化合物または窒素含有ヘテロ環が含まれる場合があります。比較は、化学構造、反応性、生物活性などの要因に基づいて行うことができます。類似化合物には、以下が含まれます。
C14H10Cl3N3S: 異なる反応性と用途を持つ硫黄含有類似体。
C14H10Cl2N3: 塩素原子が1つ少ない化合物で、異なる化学的性質をもたらします。
類似化合物との比較
C14H10Cl3N3: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other chlorinated aromatic compounds or nitrogen-containing heterocycles. The comparison can be based on factors such as chemical structure, reactivity, and biological activity. Some similar compounds include:
C14H10Cl3N3S: A sulfur-containing analog with different reactivity and applications.
C14H10Cl2N3: A compound with one less chlorine atom, leading to different chemical properties.
特性
分子式 |
C14H10Cl3N3 |
|---|---|
分子量 |
326.6 g/mol |
IUPAC名 |
N-(2,3-dichlorophenyl)quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C14H9Cl2N3.ClH/c15-10-5-3-7-12(13(10)16)19-14-9-4-1-2-6-11(9)17-8-18-14;/h1-8H,(H,17,18,19);1H |
InChIキー |
KWIVIJVFVLOJMY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=C(C(=CC=C3)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Fluorophenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12624560.png)

![(2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B12624577.png)


![Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane](/img/structure/B12624595.png)
![7-Chloro-4-ethoxy-2-methyl-5-phenylpyrido[4,3-d]pyrimidine](/img/structure/B12624611.png)

![2-[(3-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12624625.png)
![1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B12624631.png)
![N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12624634.png)



